molecular formula C15H24N4O3 B2427702 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone CAS No. 2034502-48-0

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2427702
CAS No.: 2034502-48-0
M. Wt: 308.382
InChI Key: PLCAACAPZIRBRH-UHFFFAOYSA-N
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Description

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a complex organic compound that features a piperidine ring, a pyrazine moiety, and an ethoxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone typically involves multiple steps, starting with the preparation of the pyrazine and piperidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is unique due to its specific combination of functional groups and structural features.

Biological Activity

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazine moiety, a piperidine ring, and an ethoxy group, which suggest diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H27N5O3C_{19}H_{27}N_{5}O_{3}, with a molecular weight of approximately 373.457 g/mol. The structural complexity is derived from the combination of heterocyclic rings and functional groups, which are pivotal in determining its biological interactions.

Key Structural Features:

  • Pyrazine Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Piperidine Ring : Often associated with analgesic and anti-inflammatory properties.
  • Dimethylamino Group : Enhances central nervous system activity, potentially impacting mood disorders.

The biological mechanism of action for this compound likely involves modulation of specific receptors or enzymes. This compound may interact with neurotransmitter systems or inhibit enzymes involved in metabolic pathways, suggesting applications in treating conditions such as depression or cancer.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The potential activities of this compound include:

  • Antitumor Activity : Compounds containing pyrazine derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antidepressant Effects : The presence of dimethylamino groups is often linked to increased CNS activity, indicating potential use in mood disorders.
  • Anti-inflammatory Properties : Piperidine derivatives have been reported to possess anti-inflammatory effects.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the expected effects of this compound.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameStructural FeaturesNotable Activities
Pyrazole Derivative APyrazole and methoxy groupsAnticancer properties
Piperidine Derivative BPiperidine ring with varied substituentsAnalgesic effects
Dimethylamino Pyrazine CDimethylamino group attached to pyrazineCNS stimulant effects

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Preparation of Intermediates : Involves the synthesis of pyrazine and piperidine derivatives through reactions such as nucleophilic substitutions.
  • Characterization Techniques : Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Properties

IUPAC Name

1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-21-11-13(20)19-9-5-6-12(10-19)22-15-14(18(2)3)16-7-8-17-15/h7-8,12H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCAACAPZIRBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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